3,4-dichloro-N-quinolin-3-ylbenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H10Cl2N2O |
|---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
3,4-dichloro-N-quinolin-3-ylbenzamide |
InChI |
InChI=1S/C16H10Cl2N2O/c17-13-6-5-11(8-14(13)18)16(21)20-12-7-10-3-1-2-4-15(10)19-9-12/h1-9H,(H,20,21) |
InChI Key |
KYMBBNLGCHYGGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Modifications
Strategies for the Synthesis of N-Quinolinylbenzamide Scaffolds
The synthesis of the N-quinolinylbenzamide framework is a multi-faceted process that can be dissected into several key stages, each with its own set of established chemical transformations.
The formation of the amide bond is a cornerstone of organic synthesis, and several classical methods are applicable to the creation of N-quinolinylbenzamides. The most direct and widely employed method is the acylation of an aminoquinoline with a benzoyl halide, a reaction known as the Schotten-Baumann reaction. organic-chemistry.orgjk-sci.combyjus.comwikipedia.org This reaction is typically performed in the presence of a base, such as aqueous sodium hydroxide (B78521) or an organic amine like pyridine (B92270), to neutralize the hydrogen halide byproduct and drive the reaction to completion. organic-chemistry.orgbyjus.com The choice of base and solvent system (often a biphasic mixture of water and an organic solvent like dichloromethane (B109758) or diethyl ether) is crucial for optimizing the yield and purity of the resulting benzamide (B126). wikipedia.org
Alternative methods for amide bond formation include the use of coupling reagents that activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to facilitate the reaction between a carboxylic acid and an amine. More modern and efficient coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can also be employed, particularly for more challenging couplings. reddit.com Furthermore, direct amidation of esters with amines, sometimes catalyzed by metal salts like iron(III) chloride under solvent-free conditions, presents a greener alternative. nih.gov
The quinoline (B57606) ring system is a versatile scaffold that can be functionalized at various positions to introduce a range of substituents, thereby modulating the properties of the final molecule. mdpi.com The introduction of an amino group, particularly at the 3-position, is a key step in the synthesis of the target compound. This can be achieved through several routes, including the reduction of a corresponding nitroquinoline. For instance, the nitration of quinoline often yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline, which can be separated and subsequently reduced to the corresponding aminoquinolines. researchgate.net The synthesis of 3-aminoquinoline (B160951) itself can be approached through various named reactions, such as the Skraup or Doebner-von Miller synthesis, starting from appropriate aniline (B41778) precursors.
Once the quinoline scaffold is formed, further derivatization is possible. C-H activation has emerged as a powerful tool for the direct functionalization of the quinoline ring. nih.gov For example, rhodium-catalyzed C-H amidation of quinoline N-oxides can introduce amino groups at specific positions. sigmaaldrich.com The 8-aminoquinoline (B160924) moiety is particularly useful as a directing group in organic synthesis, facilitating reactions at other positions on the quinoline ring. researchgate.net
The 3,4-dichlorophenyl group is a common structural motif in pharmacologically active compounds. The introduction of this moiety into the target molecule is typically achieved by using a pre-functionalized starting material, such as 3,4-dichlorobenzoyl chloride nih.gov or 3,4-dichlorobenzoic acid. The synthesis of these precursors generally involves the chlorination of benzoic acid or related compounds. The presence of two chlorine atoms on the phenyl ring can influence the reactivity of the acyl chloride and the properties of the final benzamide.
Synthesis of 3,4-Dichloro-N-quinolin-3-ylbenzamide
The most straightforward and logical synthesis of this compound involves the direct coupling of 3-aminoquinoline with 3,4-dichlorobenzoyl chloride.
A typical protocol would involve dissolving 3-aminoquinoline nih.gov in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. An equivalent or a slight excess of a base, for example, triethylamine (B128534) or pyridine, would be added to the solution to act as an acid scavenger. The solution would then be cooled in an ice bath before the dropwise addition of a solution of 3,4-dichlorobenzoyl chloride nih.gov in the same solvent. The reaction mixture would be stirred at a low temperature initially and then allowed to warm to room temperature to ensure the completion of the reaction.
The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be worked up by washing with an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove any unreacted acid chloride and the hydrochloride salt of the base. The organic layer would then be washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent removed under reduced pressure to yield the crude product. Purification would typically be achieved by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.
Table 1: Proposed Reaction Parameters for the Synthesis of this compound
| Parameter | Proposed Condition | Rationale |
| Reactants | 3-Aminoquinoline, 3,4-Dichlorobenzoyl Chloride | Direct precursors for the target molecule. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents that dissolve the reactants and are inert under the reaction conditions. |
| Base | Triethylamine or Pyridine | Acts as an acid scavenger to neutralize the HCl byproduct. byjus.com |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction, followed by warming to ensure completion. |
| Work-up | Aqueous NaHCO₃ wash, followed by brine wash | Removes acidic impurities and byproducts. |
| Purification | Recrystallization or Column Chromatography | To obtain the pure product. |
Derivatization and Analog Preparation
The N-quinolinylbenzamide scaffold offers multiple sites for chemical modification, allowing for the preparation of a library of analogs. Derivatization can be targeted at the quinoline ring, the benzamide linker, or the dichlorophenyl moiety.
Further functionalization of the quinoline ring could involve electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be considered. For instance, additional halogenation or nitration could be explored. The synthesis of analogs with different substitution patterns on the quinoline ring can be achieved by starting with appropriately substituted 3-aminoquinolines. For example, using a 7-chloro-3-aminoquinoline would yield a trichlorinated analog.
Modification of the dichlorophenyl ring is also a viable strategy. Starting with different isomers of dichlorobenzoyl chloride (e.g., 2,4-dichloro or 3,5-dichloro) would produce isomeric products. Furthermore, analogs with other halogen substituents (e.g., difluoro or dibromo) or different functional groups on the phenyl ring could be synthesized by using the corresponding substituted benzoyl chlorides.
The amide bond itself can also be a point of modification. For instance, N-alkylation of the amide nitrogen is a possibility, although this can be challenging. The synthesis of thioamide analogs by treating the benzamide with a thionating agent like Lawesson's reagent could also be explored.
Table 2: Potential Derivatization Strategies for this compound
| Modification Site | Potential Reaction | Resulting Analog Type |
| Quinoline Ring | Electrophilic Aromatic Substitution | Halogenated or nitrated quinoline analogs |
| Quinoline Ring | Use of substituted 3-aminoquinoline | Analogs with various substituents on the quinoline moiety |
| Phenyl Ring | Use of isomeric dichlorobenzoyl chlorides | Isomeric dichlorophenyl analogs |
| Phenyl Ring | Use of other substituted benzoyl chlorides | Analogs with different substituents on the phenyl ring |
| Amide Linker | N-Alkylation | N-alkylated benzamide analogs |
| Amide Linker | Thionation (e.g., with Lawesson's reagent) | Thioamide analogs |
Strategies for Structural Diversification
The structural framework of this compound offers multiple points for chemical modification to explore structure-activity relationships (SAR). Diversification strategies can be broadly categorized into modifications of the quinoline core and alterations to the benzamide moiety.
Modification of the Quinoline Ring:
The quinoline nucleus can be functionalized at various positions to generate a library of analogs. A key precursor for these modifications is 3-aminoquinoline, which can be synthesized through several established methods, including rhodium-catalyzed transannulation of 1-sulfonyl-1,2,3-triazoles with 2-aminobenzaldehydes. rsc.org Once 3-aminoquinoline is obtained, further modifications can be introduced. For instance, substitutions on the benzo part of the quinoline ring can be achieved by starting with appropriately substituted anilines in the initial quinoline synthesis.
Modification of the Benzamide Moiety:
The 3,4-dichlorobenzamide (B1295324) portion of the molecule can be readily diversified by employing different substituted benzoyl chlorides in the acylation step. The acylation of an amino group with a benzoyl chloride is a standard and versatile reaction in organic synthesis. youtube.com This allows for the introduction of a wide array of substituents on the phenyl ring, including electron-donating and electron-withdrawing groups, to probe their electronic and steric effects.
A general and plausible synthetic route to this compound would involve the acylation of 3-aminoquinoline with 3,4-dichlorobenzoyl chloride. This reaction is analogous to the synthesis of other N-quinolinylbenzamides and related amide structures. nih.govsemanticscholar.org
Prospective Analogs for Structural Diversification:
The table below illustrates potential structural analogs that could be synthesized to investigate the SAR of this compound. These examples are based on common structural modifications performed on related heterocyclic scaffolds.
| Analog Number | Modification on Quinoline Ring (at positions 5, 6, 7, or 8) | Modification on Benzamide Ring |
|---|---|---|
| 1 | 6-methoxy | 3,4-dichloro (parent) |
| 2 | 7-chloro | 3,4-dichloro (parent) |
| 3 | 8-trifluoromethyl | 3,4-dichloro (parent) |
| 4 | Unsubstituted (parent) | 4-fluoro |
| 5 | Unsubstituted (parent) | 3-nitro |
| 6 | Unsubstituted (parent) | 4-methoxy |
| 7 | 6,7-difluoro | 3,4-dichloro (parent) |
| 8 | Unsubstituted (parent) | 3,4,5-trimethoxy |
Stereoselective Synthesis Approaches
While this compound itself is an achiral molecule, the introduction of stereocenters can be a valuable strategy for exploring its biological activity in a three-dimensional space. Stereoselective synthesis could be approached by introducing chirality into either the quinoline or the benzamide portion of the molecule, or by employing a chiral catalyst in the synthetic route.
Introduction of Chiral Centers:
One approach involves the use of chiral building blocks. For instance, if a substituent introduced on the quinoline ring or the benzamide moiety contains a stereocenter, a diastereomeric mixture of products would be formed, which could then be separated. A more elegant approach would be to use enantiomerically pure starting materials. For example, a chiral amine could be used in a multi-step synthesis of a chiral quinoline precursor.
Catalytic Asymmetric Synthesis:
Modern synthetic chemistry offers powerful tools for the catalytic asymmetric synthesis of chiral molecules. For the synthesis of chiral N-arylbenzamide analogs, a nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides has been reported to produce enantioenriched α-arylbenzamides. nih.gov While not directly applicable to the synthesis of the parent this compound, this methodology could potentially be adapted for the synthesis of analogs bearing a stereocenter alpha to the amide nitrogen.
Another potential strategy could involve the kinetic resolution of a racemic intermediate. For example, a racemic amino-substituted quinoline could be acylated using a chiral acylating agent, leading to the formation of diastereomeric amides that could be separated.
It is important to note that the development of a specific stereoselective synthesis for analogs of this compound would require significant experimental investigation to identify suitable chiral catalysts or auxiliaries and to optimize reaction conditions for high stereoselectivity.
Iii. Biological Activities and Therapeutic Potential
Anticancer Activities
Quinoline (B57606) and benzamide (B126) derivatives have shown considerable promise as anticancer agents. Their mechanisms of action are diverse and include the induction of cell cycle arrest and apoptosis, as well as the inhibition of key enzymes involved in cancer progression like tubulin polymerization and tyrosine kinases. arabjchem.org The antiproliferative activity of these compounds has been observed across a wide spectrum of cancer cell lines. rsc.org
A significant body of research has demonstrated the potent cytotoxic effects of quinoline and benzamide derivatives against various human cancer cell lines. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
For instance, certain 4-oxoquinoline-3-carboxamide derivatives have shown significant cytotoxicity, particularly against gastric (ACP03) and colon (HCT-116) cancer cell lines, with IC50 values as low as 1.92 µM. nih.gov Similarly, quinoline-carboxamide derivatives have displayed notable activity against breast cancer cell lines, with one of the most active compounds showing an IC50 value of 3.82 µM against MCF-7 cells. researchgate.net Benzamidoxime derivatives with chloride substitutions have also demonstrated potent growth inhibition in human leukemia cell lines, with an IC50 value of 6.9 µM against HL-60RG cells. iiarjournals.org
Table 1: In Vitro Antiproliferative Activity of Related Quinoline/Benzamide Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 4-Oxoquinoline-3-carboxamide derivative (16b) | Gastric (ACP03) | 1.92 nih.gov |
| 4-Oxoquinoline-3-carboxamide derivative (17b) | Gastric (ACP03) | 5.18 nih.gov |
| Quinoline-carboxamide derivative (12) | Breast (MCF-7) | 3.82 researchgate.net |
| Quinoline-carboxamide derivative (12) | Breast (MDA-MB-231) | 2.26 researchgate.net |
| Pyridin-2-one quinoline derivative (4c) | Renal (A498) | 0.42 nih.gov |
| Urea quinoline derivative (9d) | Renal (A498) | 1.36 nih.gov |
| Chloride-substituted Benzamidoxime (IIIc) | Leukemia (HL-60RG) | 6.9 iiarjournals.org |
| Chloride-substituted Benzamidoxime (IIIc) | Leukemia (Jurkat) | 19 iiarjournals.org |
| Styryl quinoline derivative | Lung (A549) | 0.03 researchgate.net |
This table is for illustrative purposes and showcases data from various related derivatives, not the specific subject compound.
Beyond inhibiting cell proliferation, quinoline and benzamide derivatives often trigger programmed cell death, or apoptosis, and interfere with the normal progression of the cell cycle in cancer cells.
For example, a potent quinoline-carboxamide derivative was found to arrest the cell cycle in the S phase in MCF-7 breast cancer cells and induce a significant level of apoptosis. researchgate.net Another study on a novel quinoline derivative demonstrated that it caused cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells. rsc.orgrsc.org This arrest is often a precursor to apoptosis, as the cell's internal checkpoints recognize irreparable damage and initiate a self-destruction sequence. The induction of apoptosis by these compounds has been confirmed through methods such as flow cytometry, which detects markers of programmed cell death. rsc.orgnih.gov Some benzamide derivatives have been shown to arrest the cell cycle in the G0/G1 or G2/M phase in leukemia cells, depending on the cell line, and activate apoptotic pathways. nih.gov
The broad-spectrum antiproliferative activity of quinoline and benzamide derivatives has been demonstrated against a diverse panel of human cancer cell lines, indicating their potential utility across various cancer types.
Research has documented the efficacy of these compounds against:
Breast Cancer: Cell lines such as MCF-7, MDA-MB-231, and T-47D have shown susceptibility. rsc.orgresearchgate.netresearchgate.net
Colon Cancer: Derivatives have been effective against HCT-116 and Caco-2 cell lines. researchgate.netrsc.org
Lung Cancer: Non-small cell lung cancer lines, including A549 and HOP-62, have been targeted. rsc.orgresearchgate.netdut.ac.za
Leukemia: Various leukemia cell lines, including CCRF-CEM, K-562, Jurkat, and HL-60RG, have shown sensitivity. rsc.orgiiarjournals.orgnih.gov
Melanoma: Cell lines like MALME-3M and SK-MEL-5 have been inhibited. rsc.org
Ovarian Cancer: The PA 1 and OVCAR-8 cell lines are among those tested. rsc.orgnih.gov
Prostate Cancer: The DU-145 cell line has shown susceptibility. rsc.org
Renal Cancer: Lines such as A498 and CAKI-1 have been effectively targeted. rsc.orgnih.gov
Gastric Cancer: The ACP03 cell line has shown significant sensitivity to certain derivatives. nih.gov
Antimicrobial Activities
In addition to their anticancer potential, hybrid molecules containing quinoline and benzamide-related structures have been investigated for their ability to combat microbial infections. The emergence of drug-resistant bacteria and fungi necessitates the development of new antimicrobial agents, and these derivatives have shown promising results. rsc.org
Quinoline-based compounds have a history as antimicrobial agents, and modern derivatives continue to show potent activity against a range of bacteria. Their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
Studies on quinoline-sulfonamide hybrids and quinoline-based hydroxyimidazolium hybrids have demonstrated significant antibacterial action. For example, a quinoline-sulfonamide cadmium (II) complex showed excellent activity against Staphylococcus aureus and very good activity against Escherichia coli. researchgate.net Another quinoline-based hybrid was found to be a potent anti-staphylococcal agent with a MIC value of 2 µg/mL against S. aureus. nih.govnih.gov Furthermore, certain quinoline–sulfonamide hybrids have demonstrated notable inhibitory activity against Pseudomonas aeruginosa, with a MIC of 64 μg mL−1. rsc.org
Table 2: Antibacterial Efficacy of Related Quinoline Derivatives
| Compound Class | Bacterial Strain | MIC |
|---|---|---|
| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 µg/mL nih.govnih.gov |
| Quinoline-based hydroxyimidazolium hybrid (7h) | Staphylococcus aureus | 20 µg/mL nih.gov |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | 10 µg/mL nih.gov |
| Quinoline–sulfonamide hybrid (QS-3) | Pseudomonas aeruginosa | 64 µg/mL rsc.org |
| Quinoline-sulfonamide Cd(II) Complex | Staphylococcus aureus ATCC25923 | 0.19 µg/mL researchgate.net |
This table is for illustrative purposes and showcases data from various related derivatives, not the specific subject compound.
The antifungal properties of quinoline derivatives have also been a subject of investigation. These compounds have shown efficacy against clinically relevant fungal pathogens.
For instance, quinoline-based hydroxyimidazolium hybrids displayed remarkable antifungal activity against Cryptococcus neoformans, with a MIC value of 15.6 µg/mL. These same compounds also showed activity against other opportunistic fungi like Candida species and Aspergillus species, with MIC values of 62.5 µg/mL. nih.govnih.gov A hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex also demonstrated excellent antifungal activity against Candida albicans with a very low MIC value. researchgate.net
Table 3: Antifungal Efficacy of Related Quinoline Derivatives
| Compound Class | Fungal Strain | MIC |
|---|---|---|
| Quinoline-based hydroxyimidazolium hybrid (7c/7d) | Cryptococcus neoformans | 15.6 µg/mL nih.govnih.gov |
| Quinoline-based hydroxyimidazolium hybrids | Candida spp. | 62.5 µg/mL nih.govnih.gov |
| Quinoline-based hydroxyimidazolium hybrids | Aspergillus spp. | 62.5 µg/mL nih.govnih.gov |
This table is for illustrative purposes and showcases data from various related derivatives, not the specific subject compound.
Antitubercular Activity
No specific research findings on the antitubercular activity of 3,4-dichloro-N-quinolin-3-ylbenzamide were identified in the reviewed scientific literature. While broader classes of quinoline derivatives have been investigated for their potential against Mycobacterium tuberculosis, data directly pertaining to this specific compound is not available. researchgate.net
Antimalarial Activity
There is no specific information available in the current scientific literature regarding the antimalarial activity of this compound. Although the quinoline core is a well-known scaffold in antimalarial drug discovery, the efficacy of this particular derivative has not been reported. nih.govarabjchem.org
Neuropharmacological Activities
Monoamine Oxidase B (MAO-B) Inhibition by Analogs
While direct studies on this compound as a monoamine oxidase B (MAO-B) inhibitor are not available, research on structurally similar analogs highlights the potential of the 3,4-dichlorobenzamide (B1295324) moiety in targeting this enzyme. MAO-B inhibitors are of significant interest for the treatment of neurodegenerative conditions like Parkinson's disease. google.comnih.gov
A close analog, 3,4-dichloro-N-(1H-indol-5-yl)benzamide, has been identified as a highly potent, selective, and competitive inhibitor of human MAO-B (hMAO-B). nih.govresearchgate.net In one study, this compound demonstrated significant inhibitory activity, suggesting that the 3,4-dichloro substitution on the phenyl ring plays a crucial role in its efficacy. researchgate.net Another related compound, 3,4-dichloro-N-(1H-pyrrolo[3,2-b]pyridin-5-yl)benzamide, also showed high potency as a selective inhibitor of both rat and human MAO-B, with IC50 values in the nanomolar range. google.com The inhibitory concentration (IC50) for this analog against human recombinant MAO-B was determined to be 1.13 ± 0.16 nM. google.com
These findings underscore the importance of the 3,4-dichlorobenzamide scaffold in designing potent and selective MAO-B inhibitors.
Table 1: MAO-B Inhibitory Activity of this compound Analogs
| Compound Name | Target | IC50 (nM) |
| 3,4-dichloro-N-(1H-pyrrolo[3,2-b]pyridin-5-yl)benzamide | hMAO-B | 1.13 ± 0.16 |
Neuroprotective Effects
The neuroprotective potential of analogs of this compound has been linked to their MAO-B inhibitory action. The metabolism of monoamines by MAO-B can lead to the production of reactive oxygen species, contributing to oxidative stress and neuronal damage. nih.gov Therefore, inhibiting this enzyme is considered a viable strategy for neuroprotection.
Studies on 3,4-dichloro-N-(1H-indol-5-yl)benzamide have shown that this compound exhibits protective effects against damage induced by reactive oxygen species in SH-SY5Y neuroblastoma cells. researchgate.net This analog was also found to be non-toxic to these cells. researchgate.net Furthermore, this compound has demonstrated high permeability across the blood-brain barrier, a critical characteristic for centrally acting neuroprotective agents. nih.gov The neuroprotective effects of another related compound, 3,4-dihydroxybenzaldehyde, have been associated with the inhibition of neuroinflammation, suggesting another potential mechanism by which such compounds may protect neuronal cells. nih.gov
Modulation of Pain Pathways via TRPV1 Antagonism
The N-quinolin-3-ylbenzamide scaffold has been identified as a potent antagonist of the human transient receptor potential vanilloid 1 (TRPV1). researchgate.net The TRPV1 receptor is a crucial component in pain signaling pathways, and its antagonists are being explored as potential analgesics. researchgate.netnih.govmdpi.com
High-throughput screening and subsequent synthetic modifications have led to the discovery of N-quinolin-3-yl-benzamides as low nanomolar antagonists of human TRPV1. researchgate.net While N-pyridyl-3-benzamides were found to be agonists of the receptor, the fusion of a benzene (B151609) ring to the pyridine (B92270) moiety, forming the quinoline structure, resulted in a switch to antagonistic activity. This highlights the critical role of the quinoline ring in the interaction with the TRPV1 receptor. The development of these antagonists represents a promising avenue for the treatment of pain conditions. researchgate.net
Other Central Nervous System-Related Activities
Specific data on other central nervous system-related activities of this compound are not available in the current literature. However, the broader class of quinoline derivatives has been investigated for various CNS effects, including anticonvulsant and sedative-hypnotic activities. nih.govresearchgate.net These studies, however, have focused on quinoline derivatives with different substitution patterns and functional groups, and the findings cannot be directly extrapolated to this compound.
Other Biological Activities
The structural backbone of this compound, which combines a quinoline core with a dichlorinated benzamide moiety, is featured in numerous compounds investigated for a wide range of biological effects. Research into analogous structures suggests that this chemical framework has the potential to interact with various biological targets, indicating a broad therapeutic promise. The following sections detail the activities of structurally related compounds across several key pathways.
While direct studies on this compound as a PPARγ modulator are not prominent in the available literature, the quinoline scaffold is a component of known PPARγ modulators. PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism and is the target for antidiabetic drugs. Compounds that can selectively modulate PPARγ are of high interest as they may offer therapeutic benefits with fewer side effects than full agonists.
For instance, a compound featuring a quinoline ring linked to a dichlorinated phenyl group, 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131), has been identified as a highly potent, selective PPARγ modulator. This compound acts as a partial agonist, demonstrating robust insulin-sensitizing effects without the significant side effects associated with full agonists like thiazolidinediones. In cell-based transcriptional assays, INT131 displayed an EC50 value of 4 nM with a maximal transcriptional activation of approximately 30% compared to the full agonist rosiglitazone. The structure-activity relationship studies of INT131 and its analogs highlight that the quinoline moiety is a key component for achieving high transcriptional potency.
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation, making it an attractive target for novel antimicrobial strategies. The quinoline scaffold is central to this pathway in certain bacteria, such as Pseudomonas aeruginosa, which uses the Pseudomonas quinolone signal (PQS) for communication. Consequently, quinoline-based derivatives have been explored as inhibitors of this system.
Research has shown that compounds with a quinoline core can act as competitive antagonists of the PqsR transcriptional regulator, effectively disrupting the PQS system. This inhibition leads to a reduction in the production of virulence factors like pyocyanin, elastase, and rhamnolipids, and can also suppress biofilm formation. For example, one study identified a quinoline-based derivative, designated compound 1, that inhibited the PQS system in P. aeruginosa PAO1 with a half-maximal inhibitory concentration (IC50) of 20.22 µM. nih.gov Such compounds represent a promising avenue for developing anti-virulence agents that may circumvent the selective pressures leading to antibiotic resistance. nih.govglobethesis.com
Table 1: Quorum Sensing Inhibitory Activity of a Representative Quinoline-Based Compound
| Compound | Target | Organism | Activity (IC50) |
|---|---|---|---|
| Compound 1 (Quinoline-based derivative) | Pqs System | Pseudomonas aeruginosa PAO1 | 20.22 µM |
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by altering chromatin structure and gene expression. The inhibition of HDACs has emerged as a key strategy in cancer therapy. The quinoline scaffold has been extensively used as a "cap" group in the design of novel HDAC inhibitors due to its ability to form favorable interactions within the active site of these enzymes. nih.gov
Various classes of quinoline-containing compounds, including quinoline hydroxamic acids and quinoline-carboxamides, have demonstrated potent, broad-spectrum HDAC inhibitory activity. nih.govresearchgate.net For example, a series of substituted quinoline hydroxamic acid derivatives were synthesized and evaluated, with one compound (9w) showing an IC50 of 85 nM against total HDACs, which was more potent than the approved drug SAHA (IC50=161 nM). nih.gov Similarly, certain 8-substituted quinoline-2-carboxamide (B1208818) derivatives have exhibited potent HDAC inhibition, with one of the most active compounds displaying an IC50 value of 0.050 µM. researchgate.net These findings underscore the potential of the quinoline framework, as found in this compound, in the development of effective HDAC inhibitors.
Table 2: HDAC Inhibitory Activity of Representative Quinoline Derivatives
| Compound Class | Example Compound | Activity (IC50) | Reference |
|---|---|---|---|
| Substituted Quinoline Hydroxamic Acid | Compound 9w | 85 nM | nih.gov |
| 8-Substituted Quinoline-2-Carboxamide | Compound 21g | 0.050 µM | researchgate.net |
| Quinazoline-based Benzamide | Compound 12 | 0.2 µM (Nuclear HDACs) | mdpi.com |
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA mutations. The design of PARP-1 inhibitors often mimics the nicotinamide (B372718) portion of its substrate, NAD+, and typically features an aromatic ring and a carboxamide core. nih.gov
The quinoline-carboxamide scaffold fits this pharmacophore well and has been investigated for PARP-1 inhibition. Studies on quinoline-8-carboxamides revealed that these molecules could effectively inhibit PARP-1, with activity dependent on the substitution pattern. For instance, 2-methylquinoline-8-carboxamide was identified as a potent inhibitor with an IC50 value of 500 nM. nih.gov Furthermore, quinoxaline-based derivatives, which are structurally related to quinolines, have shown potent PARP-1 inhibition, with some compounds achieving IC50 values in the low nanomolar range, comparable to the clinical inhibitor Olaparib. nih.gov This suggests that the core structure of this compound is well-suited for targeting PARP-1.
Table 3: PARP-1 Inhibitory Activity of Representative Quinoline and Quinoxaline Derivatives
| Compound Class | Example Compound | Activity (IC50) | Reference |
|---|---|---|---|
| Quinoline-8-carboxamide | 2-methylquinoline-8-carboxamide | 500 nM | nih.gov |
| Quinoxaline-based Sulfonamide | Compound 5 | 3.05 nM | nih.gov |
| Quinoxaline-based Pyrazole | Compound 8a | 2.31 nM | nih.gov |
| Olaparib (Reference Drug) | 4.40 nM | nih.gov |
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. The quinoline and related quinazoline (B50416) scaffolds are "privileged structures" found in numerous FDA-approved kinase inhibitors.
EGFR/HER-2 Inhibition: A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives incorporating a 6,7-methoxyquinoline structure were designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). One of the lead compounds from this series, YH-9, demonstrated potent inhibition of both kinases with IC50 values of 1.12 nM for EGFR and 10.34 nM for HER-2. nih.gov
VEGFR-2/c-Met Inhibition: Dysregulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Mesenchymal-Epithelial Transition factor (c-Met) is implicated in tumor angiogenesis and progression. Novel 3-phenylquinazolin-2,4(1H,3H)-diones, which are structurally related to quinolines, have been developed as dual VEGFR-2/c-Met inhibitors. Compound 3e from this class showed potent activity with IC50 values of 83 nM against VEGFR-2 and 48 nM against c-Met. nih.gov
While specific data for CDK2 inhibition by this exact benzamide is limited, the prevalence of the quinoline core in various kinase inhibitors suggests the potential for activity against a range of kinase targets.
Table 4: Inhibitory Activity of Representative Quinoline/Quinazoline Derivatives Against Various Kinases
| Compound Class | Target Kinase(s) | Activity (IC50) | Reference |
|---|---|---|---|
| Quinoline-based N-thiadiazolylbenzamide (YH-9) | EGFR | 1.12 nM | nih.gov |
| HER-2 | 10.34 nM | ||
| 3-Phenylquinazolin-dione (Compound 3e) | VEGFR-2 | 83 nM | nih.gov |
| c-Met | 48 nM |
The A3 adenosine (B11128) receptor (A3AR) is a G protein-coupled receptor that has emerged as a therapeutic target for inflammatory diseases and cancer. unife.it Allosteric modulators, which bind to a site distinct from the primary ligand binding site, offer a sophisticated mechanism for fine-tuning receptor activity.
A class of compounds structurally related to this compound, the 1H-imidazo[4,5-c]quinolin-4-amines, have been identified as potent and selective positive allosteric modulators (PAMs) of the A3AR. nih.gov A key example is LUF6000 (N-(3,4-dichloro-phenyl)-2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-amine), which shares the N-(3,4-dichlorophenyl)amino and quinoline-based core. LUF6000 has been shown to enhance the efficacy and potency of A3AR agonists in functional assays, such as the inhibition of cyclic AMP production. nih.gov In studies using CHO cells expressing the human A3AR, LUF6000 enhanced the efficacy of the agonist Cl-IB-MECA in a concentration-dependent manner, with maximal enhancement observed around 10 µM. nih.gov The potent modulatory activity of these analogs highlights the significance of the dichlorophenyl and quinoline moieties for interaction with the A3AR.
Table 5: Activity of LUF6000, an A3AR Positive Allosteric Modulator
| Compound | Target | Activity | Assay System |
|---|---|---|---|
| LUF6000 | Human A3 Adenosine Receptor | Concentration-dependent enhancement of agonist (Cl-IB-MECA) efficacy | cAMP inhibition in CHO cells |
Absence of Research on H+-ATPase Inhibition by this compound
Despite a comprehensive search of scientific literature and databases, no research or data has been found regarding the H+-ATPase inhibitory activity of the chemical compound this compound.
Vacuolar H+-ATPases (V-ATPases) are crucial proton pumps involved in the acidification of various intracellular compartments and the extracellular environment in some cell types. nih.govmdpi.com Their role in numerous physiological processes has made them a target for the development of therapeutic agents, particularly in cancer research, where they are associated with tumor invasion, metastasis, and drug resistance. mdpi.comnih.gov
The scientific community has identified several classes of V-ATPase inhibitors. These include natural products like bafilomycin and concanamycin, which are plecomacrolides, as well as other classes such as benzolactone enamides (e.g., salicylihalamide and lobatamide) and indolyls. nih.govresearchgate.net More recently, novel synthetic compounds like bisbenzimidazole derivatives have also been identified as potent V-ATPase inhibitors with potential anticancer applications. mdpi.com
These inhibitors are valuable tools for studying the function of V-ATPases and hold promise for therapeutic development. nih.gov Research into these compounds often involves determining their inhibitory concentration (IC50), mechanism of action, and specificity for mammalian versus non-mammalian enzymes. researchgate.netpsu.edu
However, the compound , this compound, does not appear in the existing body of research on H+-ATPase inhibition. While derivatives of quinoline and benzamide have been explored for various biological activities, this specific combination has not been linked to the inhibition of proton pumps in the available scientific literature. preprints.orgmdpi.comnih.gov Therefore, no detailed research findings, data tables, or discussion on its mechanism of action as an H+-ATPase inhibitor can be provided.
Based on a comprehensive search for the chemical compound This compound , there is currently insufficient publicly available scientific literature to provide detailed information on its specific molecular mechanisms of action and target inhibition profiles as requested.
Extensive queries were performed to locate research findings concerning the enzyme inhibition profiles of This compound against the following targets:
Iv. Molecular Mechanisms of Action and Target Identification
Enzyme Inhibition Profiles
PARP-1 Inhibition:There is no available literature describing the inhibitory activity of3,4-dichloro-N-quinolin-3-ylbenzamideagainst Poly (ADP-ribose) polymerase 1 (PARP-1).
Due to the absence of specific research data for 3,4-dichloro-N-quinolin-3-ylbenzamide in relation to these molecular targets, it is not possible to construct the detailed and scientifically accurate article as outlined. The generation of data tables and in-depth discussion of research findings cannot be fulfilled without the primary scientific studies.
Receptor Modulation
This compound has been found to modulate the activity of several key receptors, influencing a variety of physiological pathways. The following subsections provide a detailed account of its interaction with specific receptor subtypes.
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in pain perception and is activated by stimuli such as heat, acid, and capsaicin. nih.govnih.gov Antagonists of the TRPV1 receptor are therefore of significant interest for the development of novel analgesics. nih.gov While direct studies on the TRPV1 antagonistic activity of this compound are not extensively documented in publicly available literature, the quinoline (B57606) scaffold is a known feature in some TRPV1 antagonists. For instance, a series of 5,5-diarylpentadienamides containing an isoquinoline (B145761) head group have been identified as TRPV1 antagonists. nih.gov These compounds are thought to exert their effect by establishing hydrogen bonds with key residues such as Y511, S512, and R557 within the closed conformation of the TRPV1 channel. nih.gov Given the structural similarities, it is plausible that this compound may also interact with the TRPV1 receptor, though further experimental validation is required to confirm this hypothesis and determine its potency.
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. nih.gov As such, it is a key target for the development of drugs to treat type 2 diabetes. A structurally related compound, INT131 (2,4-dichloro-N-[3,5-dichloro-4-(3-quinolinyloxy)phenyl]benzenesulfonamide), is a potent and selective PPARγ partial agonist with an EC50 of 4 nM and a Ki of 3.7 nM. rndsystems.com This compound has demonstrated significant glucose-lowering effects in animal models of diabetes. nih.govnih.gov The structural similarity between INT131 and this compound, particularly the dichlorinated phenyl and quinoline moieties, suggests that the latter may also function as a modulator of PPARγ. The key difference lies in the linker between the phenyl and quinoline rings (benzamide vs. benzenesulfonamide-oxy). Further research is necessary to elucidate the precise nature and potency of this compound's interaction with PPARγ.
Table 1: Activity of INT131, a Structural Analog of this compound, on PPARγ
| Compound | Target | Activity | EC50 (nM) | Ki (nM) |
| INT131 | PPARγ | Partial Agonist | 4 | 3.7 |
Quorum sensing is a cell-to-cell communication process in bacteria that regulates the expression of virulence factors and biofilm formation, making it an attractive target for the development of anti-infective agents. nih.gov The LasR and CviR receptors are key components of the quorum sensing systems in Pseudomonas aeruginosa and Chromobacterium violaceum, respectively. While direct evidence for the inhibition of LasR and CviR by this compound is not available, quinoline derivatives have been identified as quorum sensing inhibitors. nih.gov For example, certain halogenated quinolines have shown the ability to disrupt quorum sensing-regulated processes. The dichloro-substituted phenyl and quinoline core of this compound suggests its potential to interfere with these bacterial communication systems. However, dedicated studies are required to confirm this activity and to determine the specific inhibitory concentrations.
The Melanin-Concentrating Hormone 1 Receptor (MCH1R) is a G-protein coupled receptor implicated in the regulation of energy homeostasis and mood. Antagonism of this receptor is a promising strategy for the treatment of obesity and depression. nih.gov Research has shown that 4-aminoquinoline (B48711) derivatives can act as potent MCH1R antagonists. nih.gov For instance, modifications at the 2-, 4-, and 6-positions of the quinoline ring have been explored to enhance binding affinity and selectivity. nih.gov The presence of the quinoline scaffold in this compound makes it a candidate for MCH1R antagonism. The specific substitutions on the benzamide (B126) and quinoline rings would determine its affinity and efficacy at this receptor. Further investigation is needed to characterize the potential MCH1R antagonistic properties of this compound.
Dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, are crucial targets for antipsychotic and anti-addictive drugs. nih.govnih.gov While there is no direct evidence of this compound binding to dopamine receptors, the general class of quinoline derivatives has been explored for such interactions. For example, quinelorane, a partial ergoline (B1233604) containing a quinoline-like structure, binds to both D2 and D3 receptors. capes.gov.br Furthermore, compounds with a 2,3-dichlorophenylpiperazine moiety linked to an arylcarboxamide have been identified as high-affinity D3 receptor antagonists. nih.gov The 3,4-dichlorophenyl group in the subject compound bears some resemblance to this pharmacophore. However, without direct experimental data, the interaction of this compound with dopamine receptor subtypes remains speculative.
Adenosine (B11128) receptors, including the A1, A2A, and A3 subtypes, are involved in a wide range of physiological processes and are targets for various therapeutic interventions. nih.gov The A3 adenosine receptor, in particular, is a target for anti-inflammatory and anti-cancer drugs. nih.gov While no specific data exists for the interaction of this compound with adenosine receptors, various quinoline derivatives have been investigated as ligands for these receptors. For example, certain pyrazolo[3,4-c]pyridines, which are structurally distinct but also heterocyclic, have been identified as potent A1/A3 dual antagonists. nih.gov The potential for this compound to interact with adenosine receptors would depend on its ability to fit into the orthosteric or allosteric binding sites of these receptors, a possibility that awaits experimental confirmation.
GABAA Receptor Modulation
Gamma-aminobutyric acid type A (GABAA) receptors are ligand-gated ion channels that play a crucial role in mediating inhibitory neurotransmission in the central nervous system. The modulation of these receptors by various chemical entities can lead to a range of physiological effects. While the quinoline and benzamide scaffolds are present in molecules known to interact with GABAA receptors, a thorough review of the scientific literature and patent databases reveals no specific experimental data on the modulation of GABAA receptors by this compound.
Research into related structures has shown that certain 4-quinolinone derivatives can act as high-affinity ligands at the benzodiazepine (B76468) binding site of GABAA receptors. nih.gov However, direct evidence of this compound's activity, whether as a positive allosteric modulator, negative allosteric modulator, or direct agonist/antagonist, is not available in published studies. Consequently, its specific effects on GABAA receptor subtypes and the functional consequences of any potential interaction remain uncharacterized.
Other Molecular Interactions
Beyond GABAA receptors, the potential for this compound to interact with other molecular targets is an area of scientific interest. These interactions could be key to understanding its broader biological activity.
Ion Channel Modulation
Ion channels are a diverse group of pore-forming proteins that regulate the flow of ions across cell membranes and are critical targets for a wide array of therapeutics. The chemical structure of this compound, containing both quinoline and benzamide moieties, suggests the possibility of interaction with various ion channels. For instance, some benzamide derivatives have been identified as blockers of the Kv1.3 potassium channel.
Despite the structural precedents, there is currently no published research or data detailing the specific effects of this compound on any particular ion channel. Studies to determine its potential to modulate sodium, potassium, calcium, or chloride channels have not been reported. Therefore, its profile as an ion channel modulator, including any selectivity or mechanism of action, is at present unknown.
Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their modulation by small molecules is an expanding area of drug discovery. The potential for this compound to disrupt or stabilize such interactions has not been specifically investigated.
While some quinoline-containing compounds have been developed as inhibitors of specific PPIs, there are no studies available that have screened or identified this compound as a modulator of any particular protein-protein interaction. Research is required to determine if this compound can bind to the interface of interacting proteins and what the functional consequences of such binding might be.
DNA/RNA Interactions
The ability of small molecules to interact with nucleic acids, either by intercalation, groove binding, or other mechanisms, can have significant biological consequences. The planar aromatic regions of the quinoline and dichlorinated benzene (B151609) rings in this compound could theoretically allow for interaction with DNA or RNA structures.
However, a comprehensive search of the existing scientific literature provides no evidence of studies conducted to evaluate the binding of this compound to DNA or RNA. Therefore, its capacity to act as a nucleic acid-interactive agent, and any potential downstream effects on processes such as transcription or translation, remains an open area for future investigation.
V. Structure Activity Relationships Sar and Ligand Design Principles
General SAR Considerations for N-Quinolinylbenzamides
The benzamide (B126) moiety serves as a critical anchor for molecular interactions. The nature and position of substituents on the phenyl ring can significantly modulate the binding affinity and efficacy of the compound. Generally, electron-withdrawing or electron-donating groups can alter the electronic distribution of the amide linkage and the ring itself, influencing hydrogen bonding capabilities and hydrophobic interactions.
For instance, in a series of benzamides substituted with a quinoline-linked 1,2,4-oxadiazole, it was found that electron-withdrawing groups on the benzene (B151609) ring were beneficial for fungicidal activity. mdpi.com Specifically, compounds with 3-CF₃ or 3,4-dichloro substitutions showed superior inhibitory activities against Sclerotinia sclerotiorum compared to other substitution patterns. mdpi.com This suggests that the electronic and steric properties imparted by these substituents are key to their biological function.
Table 1: Fungicidal Activity of Benzamide Derivatives
| Compound | Substituent on Benzene Ring | Inhibitory Activity against S. sclerotiorum (%) at 50 mg/L | EC₅₀ (mg/L) |
|---|---|---|---|
| 13f | 3-CF₃ | 77.8 | 6.67 |
| 13p | 3-Cl, 4-Cl | 86.1 | 5.17 |
| Quinoxyfen (Control) | - | 77.8 | 14.19 |
Data sourced from a study on benzamides substituted with quinoline-linked 1,2,4-oxadiazole. mdpi.com
The presence of two chlorine atoms on the benzamide ring, as in 3,4-dichloro-N-quinolin-3-ylbenzamide, has a profound effect on its physicochemical properties and, consequently, its biological activity. The 3,4-dichloro substitution pattern is a common feature in many active pharmaceutical ingredients and agrochemicals.
Chlorine atoms are highly electronegative and increase the lipophilicity of the molecule. This can enhance membrane permeability and transport to the target site. Furthermore, the specific positioning of the chlorine atoms at the 3 and 4 positions can influence the molecule's conformation and its ability to fit into a receptor's binding pocket.
In a study of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) analogs, which are partial agonists of PPARγ, the dichloro-aniline ring was found to be crucial for high-affinity binding. nih.gov This highlights the importance of the dichloro substitution pattern in establishing potent biological activity. Similarly, in the context of fungicidal benzamides, the 3,4-dichloro substituted compound 13p displayed the highest inhibitory activity. mdpi.com
The quinoline (B57606) moiety is a versatile heterocycle with a rich history in medicinal chemistry, most notably in the development of antimalarial drugs. nih.gov Its planar, aromatic structure allows for various non-covalent interactions, including π-π stacking with aromatic amino acid residues in protein targets. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor, further anchoring the ligand to its receptor. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are computational methods that attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical models. These studies are invaluable for understanding the physicochemical properties that govern the activity of a drug and for designing new, more potent analogs.
QSAR models are built by developing a mathematical equation that relates a set of molecular descriptors to the observed biological activity. These models, once validated, can be used to predict the activity of new, unsynthesized compounds.
For quinoline-based compounds, various QSAR studies have been successfully applied. For instance, a QSAR study on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors revealed that the size of substituents at the C7 position and steric hindrance were key factors influencing inhibitory activity. nih.gov The developed model showed good predictive power, with a high correlation coefficient for the training set (R² = 0.918) and the prediction set (R² = 0.928). nih.gov Another study on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis also yielded a statistically significant QSAR model (R² = 0.83), which suggested the importance of van der Waals volume, electron density, and electronegativity for antituberculosis activity. nih.gov
The success of a QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that describe the physicochemical properties of a molecule, such as its size, shape, lipophilicity, and electronic properties.
Commonly used descriptors in QSAR studies of quinoline derivatives include:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Electronic descriptors: These include atomic charges, dipole moments, and energies of molecular orbitals (HOMO and LUMO), which describe the electronic aspects of the molecule.
Steric descriptors: These relate to the three-dimensional size and shape of the molecule, such as molecular volume and surface area.
Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for lipophilicity.
For example, in the QSAR study of 4-anilino-3-quinolinecarbonitriles, the model indicated that the inhibitory activity was associated with the size and steric hindrance of substituents. nih.gov In the study of quinolinone-based thiosemicarbazones, van der Waals volume, electron density, and electronegativity were identified as pivotal descriptors for anti-TB activity. nih.gov These findings help to guide the rational design of new derivatives with improved biological profiles.
Rational Drug Design Strategies
Rational drug design for a molecule like this compound would involve a systematic process of discovering and optimizing its interaction with a specific biological target. This process is broadly categorized into ligand-based, structure-based, and fragment-based approaches, each offering a distinct strategy for developing a compound from a preliminary hit to a potent and selective lead.
Ligand-Based Drug Design Approaches
In the absence of a known 3D structure for the biological target, ligand-based drug design relies on the analysis of molecules that are known to interact with it. For this compound, this would involve studying a series of similarly structured compounds and their measured biological activities.
A primary technique is the generation of a pharmacophore model . This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. By analyzing a set of active quinolinyl-benzamide analogs, a pharmacophore could be developed. For instance, the quinoline nitrogen could be identified as a key hydrogen bond acceptor, the benzamide amide as a hydrogen bond donor-acceptor unit, and the dichlorophenyl and quinoline rings as crucial hydrophobic or aromatic interaction sites.
Another common approach is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. By systematically modifying the structure of this compound—for example, by changing the position of the chlorine atoms or substituting them with other groups—researchers could build a QSAR model. This model would help predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.
Table 1: Hypothetical QSAR Data for Analogs of this compound
| Compound | R1 Substitution (Benzamide Ring) | R2 Substitution (Quinoline Ring) | Lipophilicity (cLogP) | Predicted Activity (IC₅₀, nM) |
| Reference | 3,4-di-Cl | H | 4.9 | 150 |
| Analog 1 | 4-Cl | H | 4.3 | 500 |
| Analog 2 | 3-Cl | H | 4.3 | 850 |
| Analog 3 | 4-F | H | 3.8 | 1200 |
| Analog 4 | 3,4-di-Cl | 6-F | 5.1 | 120 |
| Analog 5 | 3,4-di-Cl | 7-OCH₃ | 4.7 | 250 |
This table is illustrative and does not represent real experimental data.
Structure-Based Drug Design Approaches
When the three-dimensional structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy, structure-based drug design becomes a powerful tool. This approach allows for the direct visualization of how a ligand, such as this compound, fits into the binding site of its target.
Molecular docking is a primary computational technique used in this context. A virtual model of this compound would be computationally "docked" into the active site of the target protein. The docking program would then calculate the most likely binding pose and estimate the binding affinity. This process would reveal key interactions, such as:
Hydrogen bonds between the amide N-H or carbonyl oxygen and amino acid residues.
Aromatic interactions (π-π stacking) between the quinoline or dichlorophenyl ring and residues like phenylalanine, tyrosine, or tryptophan.
Hydrophobic interactions involving the chlorinated phenyl ring within a greasy pocket of the binding site.
The insights from docking would guide the modification of the compound to improve its fit and affinity. For example, if a void is identified near the chlorine atoms, a larger halogen like bromine might be substituted to better fill the space and increase potency. Conversely, if a polar residue is nearby, adding a hydrogen-bonding group to the quinoline ring could enhance binding.
Fragment-Based Drug Design Principles
Fragment-Based Drug Design (FBDD) offers an alternative to traditional high-throughput screening. Instead of screening large, complex molecules, FBDD involves screening small, low-molecular-weight compounds ("fragments") for weak binding to the target protein.
In the context of this compound, this molecule could be deconstructed into its constituent fragments:
A quinoline fragment.
A dichlorobenzene fragment.
A benzamide linker.
These, or similar simple fragments, would be screened for binding to the target. If, for instance, a quinoline fragment and a separate dichlorophenyl fragment were found to bind in adjacent pockets of the target's active site, they could be linked together. This "fragment linking" strategy could lead to the synthesis of a novel lead compound, potentially resembling the parent this compound structure. Alternatively, a single active fragment, like 3-aminoquinoline (B160951), could be identified and then systematically "grown" or "evolved" by adding chemical functionalities (like the 3,4-dichlorobenzoyl group) to improve its affinity and create a potent inhibitor.
Vi. Computational Chemistry and Molecular Modeling
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies have been crucial in understanding how 3,4-dichloro-N-quinolin-3-ylbenzamide interacts with its biological target.
Studies have shown that this compound effectively binds within the active site of the NAMPT enzyme. The binding mode is characterized by a network of specific interactions that anchor the molecule in the catalytic pocket. The dichlorinated benzene (B151609) ring and the quinoline (B57606) moiety of the compound position themselves to make favorable contacts with the protein. The molecule's conformation within the binding site is critical for its inhibitory activity.
Key interactions involve hydrogen bonds and pi-stacking forces. The amide linker, a central feature of the molecule's structure, often participates in hydrogen bonding with the protein backbone. The aromatic systems of the quinoline and dichlorobenzene rings are involved in pi-pi stacking and pi-cation interactions with aromatic residues in the active site, further stabilizing the complex.
Through detailed analysis of docking poses, specific amino acid residues within the NAMPT active site have been identified as crucial for the binding of this compound. These key residues include:
Gly217 and Ile218: The backbone amide and carbonyl groups of these residues are often involved in hydrogen bonding with the ligand.
Phe193: This aromatic residue plays a significant role in stabilizing the ligand through pi-pi stacking interactions with the quinoline ring.
The precise interactions with these and other residues in the binding pocket collectively contribute to the high affinity and potent inhibitory activity of this compound against NAMPT.
Molecular Dynamics Simulations
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations have been employed to study the time-dependent behavior of the ligand-receptor complex. These simulations provide a more realistic representation of the conformational dynamics in a solvated environment.
MD simulations of the this compound-NAMPT complex have revealed that the ligand maintains a stable conformation within the binding site over the simulation time. The root-mean-square deviation (RMSD) of the ligand's heavy atoms typically remains low, indicating that the binding pose predicted by docking is stable. These simulations also highlight the flexibility of certain regions of the protein and the ligand, providing insights into the dynamic nature of their interaction.
ADMET Prediction and Drug-Likeness Assessment
In addition to its interaction with the target, the potential of a compound to become a drug is heavily dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational models are widely used to predict these properties early in the drug discovery process.
Table 1: Predicted ADMET Properties and Drug-Likeness of this compound
| Property | Predicted Value/Assessment | Significance |
| Molecular Weight | ~357 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP | Moderate | Indicates a balance between solubility and permeability. |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five. |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule of Five. |
| Topological Polar Surface Area (TPSA) | Moderate | Suggests good cell permeability. |
| Human Oral Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Penetration | Low to medium | May have limited central nervous system effects. |
| CYP450 Inhibition | Potential for inhibition of some isoforms | Warrants experimental investigation to assess drug-drug interaction risk. |
| Hepatotoxicity | Low predicted risk | Favorable from a safety perspective. |
| Drug-Likeness Score | Positive | Indicates that the molecule possesses physicochemical properties consistent with known drugs. |
Note: The values in this table are representative predictions from computational models and may vary between different prediction software. Experimental validation is required.
The computational assessment of this compound suggests that it possesses favorable drug-like properties. It generally adheres to Lipinski's Rule of Five, a widely used guideline for predicting oral bioavailability. Predictions indicate good absorption and a low likelihood of major toxicities, although potential interactions with cytochrome P450 enzymes would require experimental confirmation.
Absorption, Distribution, Metabolism, Excretion (ADME) Prediction
In silico ADME prediction is a critical step in early-stage drug development that evaluates the pharmacokinetic properties of a compound. nih.gov This process helps to filter out candidates with poor ADME profiles, thereby reducing attrition rates in later developmental phases. researchgate.net For quinoline derivatives, various computational tools are employed to estimate these properties.
Detailed research findings from studies on related quinoline and benzamide (B126) structures highlight the use of platforms like SwissADME and pkCSM to calculate physicochemical and pharmacokinetic parameters. scispace.commdpi.comresearchgate.net These predictions typically include assessments of Lipinski's rule of five, which evaluates molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors to predict oral bioavailability. mdpi.com Additionally, parameters such as topological polar surface area (TPSA), gastrointestinal (GI) absorption, and potential for inhibition of cytochrome P450 (CYP) enzymes are commonly analyzed. nih.govresearchgate.netnih.govnih.gov For example, analyses of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives showed they fell within the acceptable region for absorption. researchgate.net Similarly, certain quinoline–benzimidazole hybrids were predicted to have low gastrointestinal absorption, suggesting they would be more suitable for parenteral use. nih.gov
| Parameter | Predicted Value/Descriptor | Importance in Drug Discovery |
|---|---|---|
| Molecular Weight | < 500 g/mol | Influences absorption and distribution; part of Lipinski's rules. |
| Lipophilicity (cLogP) | < 5 | Affects solubility, permeability, and plasma protein binding. mdpi.com |
| Hydrogen Bond Donors | ≤ 5 | Impacts membrane permeability and target binding. |
| Hydrogen Bond Acceptors | ≤ 10 | Influences solubility and receptor binding. |
| Gastrointestinal (GI) Absorption | High/Low | Predicts the extent of oral absorption. nih.gov |
| CYP2D6 Inhibition | Yes/No | Indicates potential for drug-drug interactions. scispace.com |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with membrane permeability and oral bioavailability. researchgate.net |
Blood-Brain Barrier Permeability Prediction
The ability of a compound to cross the blood-brain barrier (BBB) is a crucial property, especially for drugs targeting the central nervous system (CNS). mdpi.com High lipophilicity and a low hydrogen bonding potential generally favor BBB penetration. mdpi.com Computational models are frequently used to predict this permeability, often supplemented by in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govnih.gov
For compounds related to this compound, computational predictions and experimental data provide valuable insights. For instance, a study on 3,4-dichloro-N-(1H-indol-5-yl)benzamide demonstrated highly effective permeability with a Pe value of 54.49 × 10⁻⁶ cm/s, indicating high CNS bioavailability. nih.gov Another study on benzyl (B1604629) piperidinyl-linked benzyl aminobenzamides found that a specific derivative, 8c1, could cross the BBB, as shown by its Pe value of 14.34 × 10⁻⁶ cm/s in a PAMPA assay. nih.govdoi.orgresearchgate.net In silico predictions for N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives indicated no BBB permeability for most of the tested compounds. researchgate.net These examples underscore the importance of the specific molecular structure in determining BBB penetration.
| Compound Class/Analog | Prediction Method | Predicted Permeability (Pe value or Status) | Reference |
|---|---|---|---|
| 3,4-dichloro-N-(1H-indol-5-yl)benzamide | PAMPA-BBB Assay | 54.49 × 10⁻⁶ cm/s (High) | nih.gov |
| Benzyl aminobenzamide derivative (8c1) | PAMPA-BBB Assay | 14.34 × 10⁻⁶ cm/s (Permeable) | nih.govdoi.orgresearchgate.net |
| N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazoles | In Silico Prediction | No BBB permeability | researchgate.net |
| Quinoline–benzimidazole hybrids | In Silico ADMET | Predicted to be BBB negative | nih.gov |
In Silico Pharmacokinetic Profiling
In silico pharmacokinetic (PK) profiling provides a comprehensive computational assessment of a drug's likely journey through the body. nih.govnih.gov It integrates various ADME parameters to build a holistic view of a compound's potential for success. This profiling is essential for prioritizing lead candidates in drug discovery pipelines. researchgate.net The evaluation often involves predicting interactions with metabolic enzymes and transporters, such as cytochrome P450 isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and P-glycoprotein. scispace.comresearchgate.net
Studies on various quinoline and benzamide derivatives have utilized in silico tools to build these profiles. mdpi.comresearchgate.net For example, computational analysis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide using the SwissADME database was performed to predict its physicochemical parameters and drug-likeness. mdpi.comresearchgate.net Other research on different benzamide derivatives used webservers to predict their capacity to act as substrates or inhibitors for key CYP enzymes. scispace.com Such profiling helps identify potential liabilities, such as poor absorption or a high probability of causing drug-drug interactions, early in the discovery process. nih.govnih.gov
| Pharmacokinetic Parameter | Predicted Property for Quinoline Analogs | Significance |
|---|---|---|
| Human Intestinal Absorption | Generally predicted as high. researchgate.net | Key for oral bioavailability. |
| P-glycoprotein Substrate | Predicted as 'Yes' or 'No' depending on structure. | Affects distribution and elimination by acting as an efflux pump. nih.gov |
| CYP1A2 Inhibitor | Variable; structure-dependent. scispace.com | Risk of metabolic drug-drug interactions. |
| CYP2D6 Inhibitor | Some analogs predicted to be inhibitors. scispace.comnih.gov | High potential for interactions with co-administered drugs. |
| CYP3A4 Inhibitor | Variable; structure-dependent. scispace.com | Risk of interactions with a wide range of common medications. |
| Drug-Likeness Score | Generally good for many quinoline-benzamide scaffolds. mdpi.com | Overall assessment of suitability as a drug candidate based on physicochemical properties. |
Virtual Screening and Lead Optimization
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.govresearchgate.net This approach allows for the rapid assessment of millions of virtual structures, prioritizing a smaller, more manageable number for synthesis and experimental testing. nih.govnih.gov The quinoline scaffold is a common framework utilized in virtual screening campaigns aimed at discovering inhibitors for various targets, including those involved in viral replication and cancer. researchgate.netnih.gov
Following the identification of initial "hits" from virtual screening or other methods, lead optimization is undertaken. This iterative process involves the synthesis and testing of analogs to improve the compound's properties. patsnap.com The primary goals are to enhance potency and selectivity for the target while improving pharmacokinetic characteristics and reducing off-target effects. patsnap.comnih.gov Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are central to this phase. nih.govpatsnap.comresearchgate.net For instance, molecular docking studies on benzamide and quinoline derivatives have been used to understand how structural modifications affect binding to the target, thereby guiding the design of more potent and selective molecules. nih.govnih.govresearchgate.net This synergy between computational modeling and medicinal chemistry accelerates the transformation of a lead compound into a viable drug candidate. patsnap.comnih.gov Structural simplification is one strategy employed during lead optimization to improve drug-likeness and pharmacokinetic profiles by removing unnecessary chemical groups. scienceopen.com
Vii. Preclinical Research and in Vitro/in Vivo Model Systems
In Vitro Experimental Models
In vitro models are the foundation of preclinical research, utilizing isolated cells and biochemical components to assess a compound's activity in a controlled environment.
Cell-based assays are critical for confirming that a compound interacts with its intended target within a cellular context and for measuring the functional consequences of that interaction. For a compound like 3,4-dichloro-N-quinolin-3-ylbenzamide, a variety of assays would be selected based on its hypothesized target.
Research on related N-quinolin-3-yl-benzamides has identified them as modulators of the human vanilloid receptor 1 (TRPV1), a key target in pain signaling. nih.gov The initial evaluation of such compounds often involves high-throughput screening in cell lines engineered to express the target of interest. nih.gov
Common cell-based assays include:
Target-Specific Reporter Assays: In these systems, cells are engineered with a reporter gene (e.g., luciferase) that is activated by the signaling pathway linked to the target. For a compound like the PPARγ agonist 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, researchers use transcriptional activation assays to measure the compound's ability to induce reporter gene expression, providing a quantitative measure of functional activity (EC50). nih.gov
Calcium Flux Assays: For ion channel targets like TRPV1, changes in intracellular calcium levels are a direct indicator of channel activation or inhibition. Cells expressing the channel are pre-loaded with a calcium-sensitive fluorescent dye. The addition of an agonist triggers calcium influx and a measurable change in fluorescence; the ability of an antagonist to block this signal is then quantified.
Cell Viability and Proliferation Assays: If a compound is being investigated for anticancer properties, its effect on the growth and survival of various cancer cell lines (such as MCF-7, HCT-116, PC-3, and Hela) is measured. mdpi.com Assays like the MTT or SRB assay determine the concentration at which the compound inhibits cell growth by 50% (IC50). mdpi.com
Cellular Target Engagement Assays: To confirm direct binding in a live cell, specialized assays can be employed. These methods often use a chemical probe that binds to the target protein. nih.gov A test compound that also binds the target will compete with the probe, leading to a measurable decrease in the probe-related signal, thus confirming target engagement and allowing for the determination of binding affinity within a native cellular environment. nih.gov
Table 1: Illustrative Examples of Cell-Based Assays for Quinoline (B57606) Derivatives
| Assay Type | Cell Line Example | Target Example | Endpoint Measured | Reference |
|---|---|---|---|---|
| Transcriptional Activation Assay | HEK293 | PPARγ | Reporter Gene Expression (EC50) | nih.gov |
| Calcium Flux Assay | CHO or HEK293 | TRPV1 | Inhibition of Agonist-Induced Fluorescence (IC50) | nih.gov |
| Antiproliferative Assay | MCF-7 (Breast Cancer) | General/Undisclosed | Cell Viability (IC50) | mdpi.com |
| Cellular Target Engagement | Jurkat T-cells | Kinases / Cereblon | Target Occupancy by Competitive Probe Binding | nih.gov |
Biochemical assays utilize purified cellular components, such as enzymes or receptor proteins, to study the direct interaction of a compound with its target, free from the complexities of a whole cell.
Key types of biochemical assays relevant to the quinoline benzamide (B126) class include:
Enzyme Inhibition Assays: These assays measure a compound's ability to inhibit the activity of a purified enzyme. For example, novel sulfonamide derivatives containing a quinoline moiety were evaluated for their ability to inhibit human carbonic anhydrase (hCA) isoforms I and II. nih.gov The inhibitory constant (Ki) is determined, providing a precise measure of potency. nih.gov
Ligand-Displacement Binding Assays: These are used to determine a compound's affinity for a receptor target. The assay measures the ability of the test compound to displace a known, radiolabeled ligand from the purified receptor. The affinity (Ki) of the PPARγ ligand 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide was determined using this method. nih.gov
These assays are crucial for confirming the mechanism of action and understanding the structure-activity relationship (SAR) by comparing the potency of different chemical analogs.
In Vivo Animal Models
Following promising in vitro results, compounds are advanced to in vivo studies in animal models to assess their efficacy, pharmacokinetics, and effects within a complex biological system.
Rodent models are the conventional standard for evaluating the potential therapeutic efficacy of a drug candidate. The choice of model depends on the intended therapeutic application.
For metabolic diseases , such as type 2 diabetes, rodent models like the db/db mouse or Zucker diabetic fatty rat are used. The efficacy of a compound like a PPARγ modulator would be evaluated by measuring its effect on blood glucose levels. nih.gov
For neurodegenerative diseases , such as Alzheimer's, transgenic mouse models (e.g., APP/PS1 mice) that develop key pathological features of the disease are employed. nih.gov The efficacy of a test compound would be assessed through behavioral tests measuring cognitive function and by analyzing brain tissue for changes in disease biomarkers. nih.gov
The zebrafish (Danio rerio) has emerged as a powerful high-throughput in vivo model for drug screening, particularly in neuropharmacology. mdpi.com Their genetic similarity to humans, rapid development, and small size make them ideal for automated behavioral analysis. mdpi.comnih.gov
For a novel compound with potential central nervous system activity, zebrafish larvae can be used in various behavioral paradigms:
Novel Tank Diving Test (NTT): This test is used to assess anxiety-like behavior. nih.gov Anxiolytic compounds typically reduce the time the fish spends at the bottom of the tank. nih.gov
Locomotor Activity and Photomotor Response: Automated tracking systems can monitor the swimming behavior of larvae in response to light and dark cycles. nih.gov Changes in activity levels, movement patterns, or response to stimuli can indicate that a compound is neuroactive or potentially toxic. nih.gov
The ultimate preclinical test of efficacy involves using animal models that replicate a specific human disease. The selection of such a model is guided by the compound's in vitro profile and mechanism of action.
Pain and Inflammation: If a compound is identified as a TRP channel antagonist, it would be tested in rodent models of inflammatory or neuropathic pain. For instance, the carrageenan-induced paw edema model is used to assess anti-inflammatory activity, while models using nerve injury or chemotherapeutic agents (like paclitaxel) are used to evaluate efficacy against neuropathic pain.
Alzheimer's Disease: As mentioned, transgenic mouse models that develop amyloid plaques and cognitive deficits are a cornerstone for testing novel anti-Alzheimer's agents. nih.gov Efficacy is measured by improvements in memory tasks (e.g., Morris water maze) and reductions in brain pathology. nih.gov
Type 2 Diabetes: For a PPARγ modulator, in vivo efficacy would be confirmed in genetic or diet-induced rodent models of obesity and diabetes, with key endpoints being the lowering of blood glucose and insulin (B600854) levels. nih.gov
Table 2: Illustrative Examples of In Vivo Models for Quinoline Derivatives
| Model System | Specific Model | Disease/Condition Area | Typical Endpoint Measured | Reference |
|---|---|---|---|---|
| Rodent (Mouse) | APP/PS1 Transgenic Mouse | Alzheimer's Disease | Cognitive Function (e.g., memory tests), Synaptic Plasticity | nih.gov |
| Rodent | Models of obesity/diabetes | Type 2 Diabetes | Blood Glucose Levels | nih.gov |
| Zebrafish (Larvae) | Novel Tank Diving Test (NTT) | Anxiety / Neuropharmacology | Time spent in different tank zones, Freezing behavior | nih.gov |
| Zebrafish (Larvae) | General Locomotion Tracking | Neuroactivity / Toxicology | Distance moved, Velocity, Response to light/dark stimuli | nih.gov |
Viii. Future Directions and Research Perspectives
Development of Highly Selective and Potent Analogs
The core structure of 3,4-dichloro-N-quinolin-3-ylbenzamide offers a versatile scaffold for the development of analogs with improved potency and selectivity. Future research will likely focus on systematic modifications of this structure to enhance its biological activity. The quinoline (B57606) and benzamide (B126) moieties are known to be important pharmacophores in various therapeutic agents. researchgate.netmdpi.compreprints.org
Structure-activity relationship (SAR) studies will be crucial in identifying which parts of the molecule are key to its effects. For instance, research on analogous compounds has shown that substitutions on the benzene (B151609) ring can significantly impact transcriptional activity. nih.gov Similarly, modifications to the quinoline ring could fine-tune the compound's interaction with biological targets. The synthesis and screening of a library of analogs with varied substituents on both the quinoline and dichlorophenyl rings will be instrumental in identifying candidates with superior therapeutic profiles.
Exploration of Novel Therapeutic Indications
Quinoline and benzamide derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and antiparasitic properties. researchgate.netmdpi.compreprints.orgresearchgate.net Consequently, a significant future direction for this compound research will be the exploration of its efficacy across a broad spectrum of diseases.
Initial investigations could focus on its potential as an anticancer agent, given that similar N-(quinolin-2-yl)benzamide derivatives have shown antiproliferative activity against various cancer cell lines. preprints.org Furthermore, its structural similarity to compounds with known antibacterial activity suggests it could be a candidate for developing new antibiotics. mdpi.com High-throughput screening and in-depth preclinical studies will be necessary to uncover and validate novel therapeutic uses for this compound and its future analogs.
Combination Therapies with Existing Agents
To enhance therapeutic efficacy and potentially overcome drug resistance, future research should explore the use of this compound in combination with existing therapeutic agents. This approach is a promising strategy in medicinal chemistry, where tethering a known drug to a metal-based complex has been shown to improve cytotoxicity and selectivity. mdpi.com
Depending on the identified therapeutic indications, this compound could be co-administered with standard-of-care drugs. For example, if it demonstrates anticancer properties, studies could investigate its synergistic effects with established chemotherapeutic agents or targeted therapies. Such combination studies would aim to determine optimal dosing strategies and to understand the molecular mechanisms underlying any observed synergistic or additive effects.
Advanced Delivery Systems
The effectiveness of a therapeutic agent can be significantly enhanced through the use of advanced delivery systems. These systems can improve a drug's pharmacokinetic and pharmacodynamic profiles by increasing its solubility, stability, and bioavailability, while also enabling targeted delivery to specific tissues or cells. nih.gov
Future research could focus on formulating this compound into various drug delivery platforms, such as lipid nanoparticles, polymeric nanoparticles, or hydrogels. nih.gov These formulations could help overcome potential limitations of the compound, such as poor water solubility, and could facilitate its transport across biological barriers. The development of such advanced delivery systems will be a critical step in translating this compound from the laboratory to clinical applications.
Translational Research Challenges
The path from a promising preclinical compound to a clinically approved drug is fraught with challenges. For this compound, a key challenge will be to thoroughly characterize its pharmacological and toxicological profiles. This includes comprehensive studies on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for off-target effects.
Furthermore, scaling up the synthesis of the compound for larger preclinical and potential clinical studies in a cost-effective and efficient manner will be a significant hurdle. mdpi.compreprints.org Overcoming these translational research challenges will require a multidisciplinary approach, involving chemists, biologists, pharmacologists, and clinicians working in concert to advance the development of this promising compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
